molecular formula C11H12N4O2S B1608153 3-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid CAS No. 838843-11-1

3-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid

Cat. No. B1608153
CAS RN: 838843-11-1
M. Wt: 264.31 g/mol
InChI Key: IEPTYDFAOLPKKJ-UHFFFAOYSA-N
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Description

3-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid, commonly referred to as MTPA, is a novel chemical compound with a wide range of potential applications in scientific research. This compound has been found to have unique properties that make it particularly useful in laboratory experiments, including its ability to act as a chelating agent, its strong affinity for metals, and its high solubility in water.

Scientific Research Applications

Synthesis and Characterization

The research on compounds similar to 3-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid primarily focuses on the synthesis and characterization of structurally related molecules. Studies have demonstrated the synthesis of various 1,2,4-triazole derivatives and their potential for further functionalization, indicating a broad interest in exploiting these compounds for developing new chemical entities with potential applications in medicinal chemistry and materials science. For instance, the synthesis and characterization of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provide a scaffold for highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005). Additionally, experimental and theoretical studies on derivatives highlight their chemical properties, including vibrational assignments, molecular electrostatic potential maps, and thermodynamic properties, which are critical for understanding their reactivity and potential applications (Ataol & Ekici, 2014).

Catalytic and Antibacterial Activities

Another significant area of research involving these compounds is their catalytic activity and potential antibacterial properties. The synthesis of palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands and their study in the Suzuki-Miyaura reaction show the catalytic potential of triazole-based compounds (Amadio et al., 2012). Moreover, the evaluation of new 1,2,4-triazoles starting from isonicotinic acid hydrazide for their antimicrobial activities reveals the bioactive potential of these derivatives, suggesting their application in developing new antibacterial agents (Bayrak et al., 2009).

Material Science and Surface Activity

Research on triazole derivatives extends into materials science, where their self-assembling properties and surface activity are explored. For example, Schiff’s bases of pyridyl substituted triazoles have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating the potential of these compounds in materials protection and corrosion science (Ansari, Quraishi, & Singh, 2014). Furthermore, the synthesis and antibacterial as well as surface activity evaluation of 1,2,4-triazole derivatives highlight their multifaceted applications, ranging from antimicrobial agents to surface-active substances (El-Sayed, 2006).

Biochemical Analysis

Biochemical Properties

3-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including this compound, are known to bind with enzymes and receptors in the biological system, exhibiting versatile biological activities . The interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and activity in biochemical environments.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of bacteria and fungi. These effects are mediated through the compound’s interaction with specific cellular targets, leading to alterations in cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, triazole derivatives are known to inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained biological activity, although the specific effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, triazole derivatives are known to undergo N-glucuronidation and N-glucosidation, resulting in the generation of different conjugates . These metabolic processes are essential for the compound’s detoxification and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects . The precise localization of the compound is essential for its activity and function in cellular processes.

properties

IUPAC Name

3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-15-10(8-2-5-12-6-3-8)13-14-11(15)18-7-4-9(16)17/h2-3,5-6H,4,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPTYDFAOLPKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCC(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360201
Record name 3-{[4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

838843-11-1
Record name 3-{[4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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